molecular formula C10H18ClNOS B1202023 Cevimeline hydrochloride CAS No. 124620-89-9

Cevimeline hydrochloride

Cat. No. B1202023
M. Wt: 235.77 g/mol
InChI Key: SURWTGAXEIEOGY-GHXDPTCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.
Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

Scientific Research Applications

  • Treatment of Xerostomia in Sjögren’s Syndrome:

    • Cevimeline hydrochloride has shown effectiveness in treating xerostomia (dry mouth) symptoms in Sjögren’s syndrome patients (Leung et al., 2008).
    • It was found to improve subjective xerostomia symptoms and increase salivary flow in these patients (Fife et al., 2002).
  • Structural Characterization in Pharmaceutical Formulation:

    • Research has been conducted on the structural and physicochemical properties of cevimeline hydrochloride, focusing on its synthesis and formulation as a pharmaceutical product (Stepanovs et al., 2016).
  • Clinical Efficacy in Different Populations:

    • Studies have evaluated the clinical efficacy of cevimeline hydrochloride in different patient populations, confirming its effectiveness in improving salivary flow and alleviating symptoms in Sjögren's syndrome (Shiozawa, 2002).
  • Predicting Efficacy in Treatment:

    • Research has been directed towards predicting the efficacy of cevimeline in Sjögren’s syndrome patients, highlighting the influence of clinical and immunological factors on treatment outcomes (Yamada et al., 2007).
  • Treatment of Radiation-Induced Xerostomia:

    • Cevimeline hydrochloride has been evaluated for its safety and efficacy in treating radiation-induced xerostomia in head-and-neck cancer patients (Chambers et al., 2007).
  • Mechanistic Insights:

    • Studies have explored the mechanisms of action of cevimeline, such as its effect on saliva secretion and interaction with muscarinic receptors (Kondo et al., 2011).
  • Effects on Gastrointestinal Motility:

    • The impact of cevimeline on gastric motility was examined, suggesting potential therapeutic applications for non-ulcer dyspepsia (Chiba et al., 2007).
  • Extended-Release Tablet Formulations:

    • Research has focused on the development and evaluation of extended-release tablets of cevimeline hydrochloride, examining their in vivo performance (Tajiri et al., 2010).
  • Impact on Salivary Gland Function:

    • Cevimeline's effects on the localization of aquaporins in the salivary glands were studied, providing insights into its role in promoting saliva secretion in Sjögren's syndrome (Nakamura et al., 2013).
  • Dry Mouth Clinic Management:

    • The role of cevimeline in the management of dry mouth at specialized clinics has been discussed, highlighting its application in various clinical settings (Nakagawa, 2009).

properties

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891421
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline HCl

CAS RN

107220-28-0, 124620-89-9
Record name Cevimeline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107220-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevimeline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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